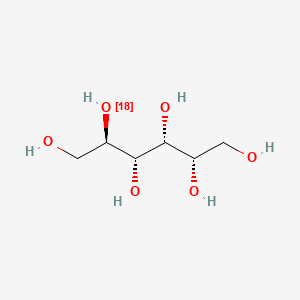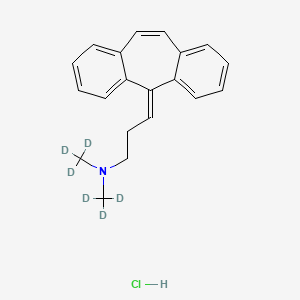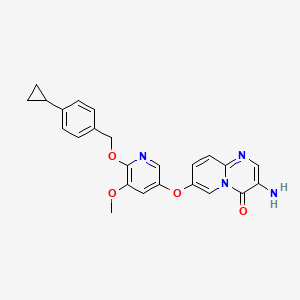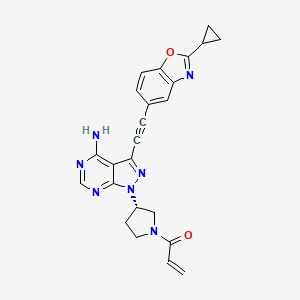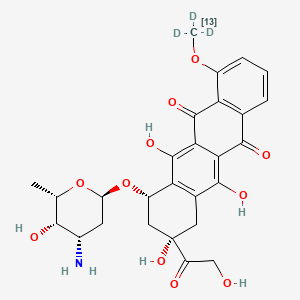
Doxorubicin-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Doxorubicin-13C,d3 is a labeled analogue of doxorubicin, a chemotherapy medication used to treat various cancers. The compound is labeled with carbon-13 and deuterium, which makes it useful in research applications, particularly in studying metabolic pathways and drug interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of doxorubicin-13C,d3 involves the incorporation of carbon-13 and deuterium into the doxorubicin molecule. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions that facilitate the incorporation of these isotopes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled starting materials. The process includes multiple steps of purification and quality control to ensure the final product meets the required specifications for research and clinical applications.
Analyse Chemischer Reaktionen
Types of Reactions
Doxorubicin-13C,d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can lead to the formation of doxorubicinol, a major metabolite.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include doxorubicinol, various oxidized metabolites, and substituted derivatives that retain the core structure of doxorubicin .
Wissenschaftliche Forschungsanwendungen
Doxorubicin-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of doxorubicin.
Biology: Employed in research on cellular uptake, distribution, and metabolism of doxorubicin.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of doxorubicin in the body.
Industry: Applied in the development of new drug formulations and delivery systems
Wirkmechanismus
The mechanism of action of doxorubicin-13C,d3 is similar to that of doxorubicin. It exerts its effects primarily through:
DNA Intercalation: The compound intercalates into DNA, disrupting the replication and transcription processes.
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, preventing the relaxation of supercoiled DNA and leading to DNA damage.
Free Radical Generation: The compound generates reactive oxygen species, causing oxidative damage to cellular components
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to doxorubicin-13C,d3 include:
Daunorubicin: Another anthracycline antibiotic with similar mechanisms of action.
Epirubicin: A derivative of doxorubicin with a slightly different chemical structure and reduced cardiotoxicity.
Idarubicin: A synthetic analogue of daunorubicin with enhanced efficacy and reduced side effects
Uniqueness
This compound is unique due to its isotopic labeling, which allows for detailed studies of its metabolic pathways and interactions within the body. This makes it an invaluable tool in both basic and applied research, providing insights that are not possible with the unlabeled compound.
Eigenschaften
Molekularformel |
C27H29NO11 |
|---|---|
Molekulargewicht |
547.5 g/mol |
IUPAC-Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1/i2+1D3 |
InChI-Schlüssel |
AOJJSUZBOXZQNB-PQNRZSIZSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)(C(=O)CO)O)C(=C3C2=O)O)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-7-fluoro-4-methyl-1H-indole-2-carboxamide](/img/structure/B12405902.png)
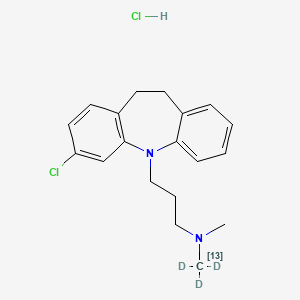
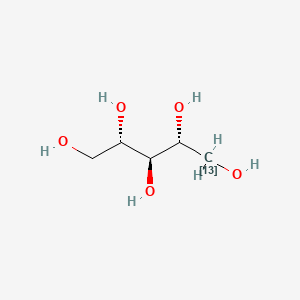
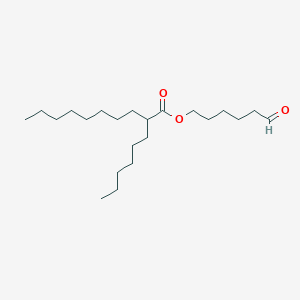

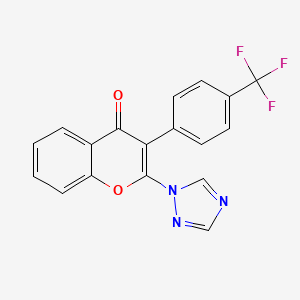
![1-[(2R,3R,5S)-5-[bis(4-methoxyphenyl)-phenylmethoxy]-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405933.png)
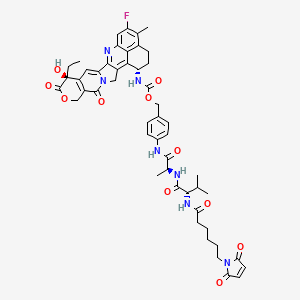
![9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12405966.png)

